5-(Cyclopentyloxy)-2-pyridinamine
Description
Contextualization within Contemporary Organic Chemistry Research
In the landscape of modern organic chemistry, the development of efficient and selective synthetic methodologies is paramount. Substituted pyridines are a cornerstone of many research programs due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, can be functionalized at various positions to modulate its electronic and steric properties.
5-(Cyclopentyloxy)-2-pyridinamine belongs to the class of 2-aminopyridines, which are characterized by an amino group at the C2 position of the pyridine ring. This particular arrangement imparts specific reactivity to the molecule. The amino group can act as a nucleophile or a directing group in various chemical transformations. The cyclopentyloxy group at the C5 position introduces a significant steric and lipophilic component to the molecule, which can influence its solubility, crystal packing, and interactions with biological targets in downstream applications. The synthesis of such specifically substituted pyridines is a key area of research, with a focus on developing atom-economical and environmentally benign processes.
Historical Evolution of Research Trajectories for Pyridinamines
The study of pyridinamines has a rich history dating back to the early days of heterocyclic chemistry. The fundamental 2-aminopyridine (B139424) structure is a well-established synthon, with its initial synthesis methodologies paving the way for the preparation of a vast array of derivatives.
Historically, the synthesis of substituted 2-aminopyridines often involved multi-step sequences with harsh reaction conditions and limited functional group tolerance. Early methods frequently relied on the Chichibabin reaction, which involves the amination of pyridine with sodium amide, a process that is often not regioselective for substituted pyridines.
Over the decades, research has focused on developing more controlled and versatile synthetic routes. The advent of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, revolutionized the synthesis of aminopyridines. These methods allow for the precise introduction of an amino group onto a pre-functionalized pyridine ring, offering greater control over the final product's structure.
The development of methods for the synthesis of 5-alkoxy-2-pyridinamines specifically has been driven by the need for these intermediates in drug discovery programs. For instance, the synthesis of the precursor 2-amino-5-hydroxypyridine (B112774) can be achieved through a multi-step process starting from 2-amino-5-bromo(iodo)pyridine, involving protection of the amino group, a substitution reaction to introduce the hydroxyl group (often via a protected form like a benzyloxy group), and subsequent deprotection google.com. The ether linkage, such as the cyclopentyloxy group, can then be introduced via a Williamson ether synthesis or similar alkylation reactions.
The evolution of these synthetic strategies reflects a broader trend in organic chemistry towards more efficient, selective, and sustainable methods for the construction of complex molecules.
Current Significance of this compound in Chemical Synthesis
The primary significance of this compound in contemporary chemical synthesis lies in its role as a key building block for the creation of more elaborate molecules, particularly those with potential biological activity. The 2-amino group provides a reactive handle for a variety of chemical transformations, including N-acylation, N-alkylation, and participation in condensation reactions to form fused heterocyclic systems.
While specific research articles detailing the direct synthesis and application of this compound are not abundant in the public domain, its utility can be inferred from its inclusion in patent literature as an intermediate for the synthesis of complex pharmaceutical agents. The cyclopentyloxy moiety can impart desirable pharmacokinetic properties to a final drug molecule, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability.
The table below summarizes the key reactive sites and potential transformations of this compound, highlighting its versatility as a synthetic intermediate.
| Reactive Site | Potential Transformations | Reagents and Conditions | Resulting Functional Group/Scaffold |
| 2-Amino Group | N-Acylation | Acyl chlorides, acid anhydrides, carboxylic acids with coupling agents | Amide |
| N-Alkylation | Alkyl halides, tosylates | Secondary or tertiary amine | |
| Buchwald-Hartwig Amination | Aryl/heteroaryl halides, palladium catalyst, ligand, base | Diaryl/heteroarylamine | |
| Condensation Reactions | Dicarbonyl compounds, α,β-unsaturated carbonyls | Fused heterocycles (e.g., imidazopyridines) | |
| Pyridine Ring | Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS, NCS) | Halogenated pyridine |
| Lithiation/Metalation followed by Electrophilic Quench | Organolithium reagents, followed by electrophiles (e.g., CO2, aldehydes) | Substituted pyridine |
Interactive Data Table: Properties of this compound and Related Precursors
Below is an interactive table summarizing the key properties of this compound and its potential synthetic precursors.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |
| 2-Aminopyridine | C5H6N2 | 94.12 | Starting material for substituted pyridinamines |
| 2-Amino-5-bromopyridine (B118841) | C5H5BrN2 | 173.01 | Precursor for functionalization at the 5-position |
| 2-Amino-5-hydroxypyridine | C5H6N2O | 110.11 | Key intermediate for the introduction of alkoxy groups |
| This compound | C10H14N2O | 178.23 | Versatile intermediate for complex molecule synthesis |
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-cyclopentyloxypyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2,(H2,11,12) |
InChI Key |
SOEPVTZGRWDTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CN=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopentyloxy 2 Pyridinamine
Established Synthetic Pathways and Precursors
Established synthetic routes to 5-(Cyclopentyloxy)-2-pyridinamine typically involve the sequential or convergent assembly of the substituted pyridine (B92270) ring. A logical and common precursor for this synthesis is 2-amino-5-hydroxypyridine (B112774), which possesses both the amino group and a hydroxyl group that can be alkylated to introduce the cyclopentyloxy moiety.
While the primary focus for synthesizing this compound is the introduction of the ether and amine functionalities, general alkylation strategies for the pyridine core are fundamental in creating a variety of substituted pyridine building blocks. These methods, however, are more relevant for creating analogs with alkyl groups directly attached to the carbon framework of the pyridine ring rather than the specific synthesis of the target molecule. Such strategies often involve the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. Another approach is the nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides, which allows for the introduction of an all-carbon quaternary center.
The most direct method for introducing the cyclopentyloxy group onto the pyridine ring to form this compound is through the Williamson ether synthesis. lumenlearning.commasterorganicchemistry.comjk-sci.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In this specific synthesis, the precursor 2-amino-5-hydroxypyridine is deprotonated at the hydroxyl group with a suitable base to form a phenoxide-like intermediate. This nucleophile then attacks a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate, to form the desired ether linkage.
The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the alcohol. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 reaction and minimize side reactions like elimination. jk-sci.com
Table 1: Typical Conditions for Williamson Ether Synthesis
| Precursor | Reagent | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| 2-Amino-5-hydroxypyridine | Cyclopentyl bromide | Sodium hydride (NaH) | Dimethylformamide (DMF) | Room temperature to moderate heating |
| 2-Amino-5-hydroxypyridine | Cyclopentyl tosylate | Potassium carbonate (K₂CO₃) | Acetonitrile | Reflux |
The introduction of the amino group at the 2-position of the pyridine ring is a key transformation. This can be achieved either by starting with a pre-aminated precursor or by introducing the amino group at a later stage of the synthesis.
Starting with a pre-aminated precursor like 2-amino-5-hydroxypyridine is often the more straightforward approach. However, if the synthesis starts with a pyridine ring that already contains the cyclopentyloxy group, such as 3-(cyclopentyloxy)pyridine, direct amination can be performed. The Chichibabin reaction is a classic method for the amination of pyridines, involving the reaction of the pyridine with sodium amide (NaNH₂) to introduce an amino group at the 2-position. wikipedia.org The reaction proceeds via a nucleophilic substitution of a hydride ion. wikipedia.org Recent modifications of the Chichibabin reaction have utilized a NaH-iodide composite, which allows for the amination of pyridines with primary alkylamines under milder conditions. ntu.edu.sg
Another strategy involves the amination of a pre-functionalized pyridine ring. For example, a halogenated precursor such as 2-chloro-5-(cyclopentyloxy)pyridine could undergo nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine equivalent.
Advanced Synthetic Approaches and Methodological Innovations
Modern synthetic chemistry offers more sophisticated methods for the construction of molecules like this compound, often relying on catalytic systems to achieve high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds in aromatic systems. wikipedia.orgrug.nl This reaction allows for the coupling of aryl halides or triflates with a wide range of amines. wikipedia.org In the context of synthesizing this compound, one could envision a route where 2-bromo-5-(cyclopentyloxy)pyridine (B1525937) is coupled with an ammonia equivalent using a palladium catalyst with specialized phosphine (B1218219) ligands. acs.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a broad array of substrates under mild conditions. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the aminated product and regenerate the catalyst. numberanalytics.com
Table 2: Catalytic Systems for C-N Bond Formation
| Reaction | Catalyst | Ligand | Typical Substrates |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, DPPF, or specialized biarylphosphines | Aryl halides/triflates and primary/secondary amines |
| Ullmann Condensation | Copper(I) salts (e.g., CuI) | Often ligandless or with simple ligands like 1,10-phenanthroline | Aryl halides and amines (often at higher temperatures) |
While this compound itself is achiral, the principles of stereochemical control are highly relevant in the synthesis of its analogs or more complex derivatives where stereocenters may be present. For instance, if the cyclopentyl group were to be substituted, controlling the stereochemistry would become a critical aspect of the synthesis.
In analogous systems, stereochemical control can be achieved through various strategies. Substrate control relies on the existing stereochemistry within a molecule to direct the outcome of a subsequent reaction. google.com Alternatively, auxiliary control involves the temporary introduction of a chiral auxiliary to influence the stereochemical course of a reaction, after which the auxiliary is removed. google.com For example, in the synthesis of chiral dihydropyridines, asymmetric addition of nucleophiles to N-alkylpyridinium electrophiles can be achieved with high regiochemical and stereochemical control by using a chiral auxiliary derived from an amino acid.
Sustainable and Green Chemistry Aspects in Synthesis
The synthesis of pyridine derivatives, including this compound, is increasingly being viewed through the lens of green and sustainable chemistry. Current time information in Bangalore, IN. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Current time information in Bangalore, IN. For the synthesis of pyridine-based compounds, several techniques have been developed that align with these principles, such as the use of green catalysts, environmentally benign solvents, solvent-free synthesis, ultrasonic production, and microwave-assisted synthesis. Current time information in Bangalore, IN.numberanalytics.com
In the context of the Williamson ether synthesis for this compound, several green aspects can be considered:
Solvent Choice : Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). numberanalytics.com While effective, these solvents can be difficult to remove and may have associated health and environmental concerns. Green chemistry encourages the exploration of more environmentally friendly solvents.
Energy Efficiency : Microwave-assisted synthesis has emerged as a green alternative to conventional heating. numberanalytics.com Microwave irradiation can significantly reduce reaction times and improve yields, leading to lower energy consumption. numberanalytics.com
Catalysis : While the traditional Williamson synthesis is not catalytic, exploring catalytic routes could further enhance its green profile. For instance, the use of phase-transfer catalysts can improve reaction rates and efficiency, potentially reducing the need for harsh reaction conditions. numberanalytics.com
Process Optimization and Scalability Considerations
Optimizing the synthesis of this compound is crucial for its potential application in various fields. This involves fine-tuning reaction parameters to maximize yield and purity while ensuring the process is scalable and economically viable.
Reaction Condition Tuning and Yield Maximization
The yield of the Williamson ether synthesis is highly dependent on several factors that can be tuned for optimization. numberanalytics.com
| Parameter | Condition | Rationale |
| Base | Strong, non-nucleophilic bases like NaH or KH are preferred. | These bases efficiently deprotonate the alcohol without competing in the nucleophilic substitution. masterorganicchemistry.com |
| Solvent | Polar aprotic solvents such as DMF or DMSO are commonly used. | These solvents solvate the cation of the base, leaving the alkoxide anion more nucleophilic and reactive. numberanalytics.com |
| Temperature | Typically ranges from 50 to 100 °C. | Higher temperatures can increase the reaction rate but may also lead to side reactions. wikipedia.org |
| Reactant Stoichiometry | A slight excess of the cyclopentyl halide may be used. | This can help to drive the reaction to completion. |
| Leaving Group | Iodides are better leaving groups than bromides or chlorides. | The reactivity order is R-I > R-Br > R-Cl, which can influence reaction time and temperature. numberanalytics.com |
By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined to achieve the highest possible yield. researchgate.net
Purity Enhancement Strategies in Synthesis
Achieving high purity of the final product is a critical aspect of process optimization. Several strategies can be employed to enhance the purity of this compound during and after its synthesis.
Side reactions in the Williamson ether synthesis can lead to impurities. A common side reaction is the E2 elimination of the alkyl halide, which is favored with secondary and tertiary alkyl halides and at higher temperatures. masterorganicchemistry.com Using a primary cyclopentyl halide and carefully controlling the temperature can minimize the formation of elimination byproducts.
After the reaction is complete, various purification techniques can be employed:
Extraction : The reaction mixture can be worked up by extraction to remove the solvent and water-soluble byproducts.
Chromatography : Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and side products. nih.gov For aminopyridine derivatives, cation-exchange chromatography can be particularly effective for removing excess starting materials. nih.gov
Crystallization : If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure crystalline product.
The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present.
Chemical Reactivity and Transformation Pathways of 5 Cyclopentyloxy 2 Pyridinamine
Fundamental Reactivity Profiles of the Compound
Electrophilic and Nucleophilic Character of the Pyridine (B92270) Ring
The pyridine ring is inherently an electron-deficient aromatic system, which generally makes it more susceptible to nucleophilic attack than benzene (B151609) and less reactive towards electrophilic substitution. However, the substituents on the 5-(Cyclopentyloxy)-2-pyridinamine molecule significantly modulate this intrinsic reactivity.
The presence of the electron-donating amino group (-NH₂) at the 2-position and the cyclopentyloxy group (-O-cyclopentyl) at the 5-position increases the electron density of the pyridine ring. This enhancement makes the ring more amenable to electrophilic aromatic substitution compared to unsubstituted pyridine. Conversely, the electron-rich nature can also make it a target for certain oxidative reactions. The pyridine nitrogen atom retains its lone pair of electrons, contributing to the basicity of the compound and its ability to coordinate with metal centers. While the pyridine ring itself is electron-deficient, making it electrophilic, the introduction of strong electron-withdrawing groups can further enhance this character, making it highly reactive towards nucleophiles. researchgate.net
Reactivity of the Exocyclic Amino Group
The exocyclic amino group at the 2-position is a primary determinant of the molecule's chemical personality. It behaves as a potent nucleophile and a Brønsted-Lowry base. youtube.com This dual reactivity allows it to participate in a wide array of chemical transformations.
Nucleophilicity : The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This is a cornerstone of its derivatization potential. smolecule.com
Basicity : The amino group can accept a proton, forming an ammonium (B1175870) salt. This basic character is influenced by the electronic effects of the pyridine ring.
Participation in Cyclization Reactions : 2-Aminopyridines are valuable synthons in heterocyclic chemistry, often exhibiting dual nucleophilicity involving both the exocyclic amino nitrogen and the endocyclic ring nitrogen. sioc-journal.cn This allows them to be used as precursors for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn
The reactivity of the amino group is summarized in the table below.
| Reaction Type | Reagent/Conditions | Product Type | Description |
| Acylation | Acyl chlorides, Anhydrides | Amides | The amino group attacks the electrophilic carbonyl carbon. smolecule.com |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Forms a stable sulfonamide linkage. |
| Alkylation | Alkyl halides | Secondary/Tertiary Amines | Substitution of one or both hydrogens of the amino group. |
| Buchwald-Hartwig Coupling | Aryl halides, Palladium catalyst, Base | N-Aryl Amines | A cross-coupling reaction to form a new C-N bond with an aromatic ring. nih.gov |
| Reaction with Isocyanates | Isocyanates | Ureas | Nucleophilic addition to the isocyanate carbon. |
| Reaction with Metal Complexes | e.g., [Ru₃(CO)₁₂] | Metal-ligand complexes | The amino group can coordinate to metal centers. rsc.org |
This table presents common reactions involving the exocyclic amino group of 2-aminopyridine (B139424) derivatives.
Transformations Involving the Cyclopentyloxy Substituent
The cyclopentyloxy group is an ether linkage attached to the pyridine ring. Generally, aryl ethers are relatively stable. However, under specific and often harsh conditions, this group can undergo transformations.
Ether Cleavage : The C-O bond of the ether can be cleaved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures. This would result in the formation of 5-hydroxy-2-aminopyridine and a cyclopentyl halide.
Stability in Cross-Coupling : In many transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, the aryl ether linkage is often well-tolerated and remains intact, allowing for functionalization at other sites of the molecule. organic-chemistry.org
Specific Reaction Types and Functionalization
Building upon its fundamental reactivity, this compound can be subjected to a variety of specific reactions to generate a diverse range of derivatives.
Substitution Reactions on the Pyridine Scaffold
Functionalization can be achieved by introducing new substituents onto the available positions of the pyridine ring (C-3, C-4, and C-6). The directing effects of the existing amino and cyclopentyloxy groups, both being activating and ortho, para-directing, will govern the regioselectivity of these reactions.
Electrophilic Aromatic Substitution : Reactions such as halogenation (with reagents like NBS or NCS), nitration (using nitric/sulfuric acid), and sulfonation can be directed to the positions activated by the electron-donating groups. The precise location of substitution will depend on the interplay between steric and electronic factors.
Lithiation and Subsequent Electrophilic Quench : Directed ortho-metalation (DoM) can be a powerful strategy. By using a strong base like n-butyllithium, it may be possible to deprotonate one of the ring carbons (likely C-6 due to the directing influence of the 2-amino group), creating a nucleophilic center that can then react with various electrophiles.
Palladium-Catalyzed Cross-Coupling : If a halogen were to be introduced onto the pyridine scaffold (e.g., at the C-3 or C-6 position), this derivative could then participate in a wide range of Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
| Reaction Type | Typical Reagents | Potential Product | Notes |
| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Halogenated this compound | Introduction of Br or Cl onto the pyridine ring. |
| Nitration | HNO₃/H₂SO₄ | Nitrated this compound | Introduction of a nitro group (-NO₂). The position is directed by existing substituents. cas.org |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted derivative | Requires prior halogenation of the pyridine scaffold. smolecule.com |
| Reductive Alkylation | Aldehydes, Reducing agent (e.g., NaBH₃CN) | N-alkylated derivative | Functionalization of the amino group. mdpi.com |
This table illustrates potential substitution and functionalization reactions on the this compound scaffold.
Derivatization of the Amino Functionality
The nucleophilic amino group serves as a primary handle for molecular elaboration. A multitude of derivatives can be synthesized through reactions at this site.
Amide Formation : Reaction with various acyl chlorides or carboxylic acids (using coupling agents) yields a library of amide derivatives. This is a common strategy in medicinal chemistry to explore structure-activity relationships. mdpi.com
Sulfonamide Synthesis : Treatment with sulfonyl chlorides produces the corresponding sulfonamides, which are important functional groups in various bioactive molecules.
Urea and Thiourea Formation : Reactions with isocyanates and isothiocyanates lead to the formation of ureas and thioureas, respectively. These moieties can participate in hydrogen bonding and are often found in pharmacologically active compounds.
Reductive Amination : The primary amine can be converted to a secondary amine by reacting it with an aldehyde or ketone in the presence of a reducing agent. mdpi.com
Buchwald-Hartwig Amination : As mentioned, this palladium-catalyzed reaction allows for the coupling of the amino group with aryl halides, providing access to N-aryl derivatives which are prevalent in many functional materials and drugs. nih.gov
Derivatization Strategies and Analogue Design
Systematic Approaches to Structural Diversification
Systematic diversification of the 5-(cyclopentyloxy)-2-pyridinamine scaffold focuses on three primary regions: the cyclopentyloxy substituent, the pyridine (B92270) ring, and the amino group.
Modifications to the cyclopentyloxy group can significantly impact the molecule's lipophilicity, steric profile, and interaction with biological targets. Strategies for altering this substituent include:
Ring Size Variation: Expanding or contracting the cycloalkyl ring to cyclohexyl, cycloheptyl, or cyclobutyl ethers can probe the optimal ring size for binding interactions.
Introduction of Heteroatoms: Replacing a methylene (B1212753) group within the cyclopentyl ring with an oxygen (to form a tetrahydrofuranyloxy group) or nitrogen can introduce hydrogen bonding capabilities and alter polarity.
Substitution on the Cyclopentyl Ring: Introducing functional groups such as hydroxyl, amino, or fluoro groups onto the cyclopentyl ring can create new interaction points and modify the substituent's electronic properties. For instance, synthesis of such derivatives could be adapted from methods used for creating substituted pyrimidines from lactones. nih.gov
Alkoxy Chain Variation: Replacing the cyclopentyloxy group with various linear or branched alkoxy groups (e.g., isopropoxy, tert-butoxy) can fine-tune the steric bulk and lipophilicity. The synthesis of such 5-alkoxy-2-aminopyridine analogues can be achieved through various synthetic routes. nih.gov
A representative set of these alterations is displayed in the interactive table below.
Table 1: Representative Analogues with Altered Cyclopentyloxy Substituents
| Analogue Name | Modification from Parent Compound | Rationale |
| 5-(Cyclohexyloxy)-2-pyridinamine | Cyclopentyl ring expanded to cyclohexyl | Investigate effect of increased steric bulk |
| 5-(Tetrahydrofuran-3-yloxy)-2-pyridinamine | Cyclopentyl ring replaced with tetrahydrofuranyl | Introduce hydrogen bond acceptor |
| 5-(3-Hydroxycyclopentyloxy)-2-pyridinamine | Hydroxyl group added to cyclopentyl ring | Introduce hydrogen bond donor/acceptor |
| 5-Isopropoxy-2-pyridinamine | Cyclopentyloxy replaced with isopropoxy | Reduce lipophilicity and steric bulk |
The pyridine ring offers several positions for substitution, allowing for the modulation of electronic properties, solubility, and metabolic stability. Key modification strategies include:
Substitution at C-3, C-4, and C-6: Introduction of small alkyl groups, halogens (F, Cl, Br), cyano groups, or nitro groups at these positions can significantly alter the electron density of the pyridine ring. nih.gov Electron-withdrawing groups generally decrease the basicity of the pyridine nitrogen, while electron-donating groups increase it. rsc.orgacs.org
Introduction of Aryl or Heteroaryl Groups: Suzuki or other cross-coupling reactions can be employed to attach phenyl, pyridyl, or other aromatic systems to the pyridine core, expanding the molecule's size and introducing potential for pi-stacking interactions. nih.gov
The following table provides examples of pyridine ring modifications.
Table 2: Examples of Analogues with Modified Pyridine Rings
| Analogue Name | Modification from Parent Compound | Rationale |
| 3-Chloro-5-(cyclopentyloxy)-2-pyridinamine | Chlorine atom at C-3 | Modulate electronic properties and lipophilicity |
| 5-(Cyclopentyloxy)-4-methyl-2-pyridinamine | Methyl group at C-4 | Increase lipophilicity and steric bulk |
| 5-(Cyclopentyloxy)-6-phenyl-2-pyridinamine | Phenyl group at C-6 | Introduce potential for pi-stacking interactions |
| 7-(Cyclopentyloxy)pyrido[2,3-d]pyrimidin-2-amine | Fused pyrimidine (B1678525) ring | Create a novel heterocyclic scaffold |
The 2-amino group is a key functional handle for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's properties. Common functionalization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can introduce a range of substituents and is a common strategy in drug discovery. nih.gov
Alkylation: Introduction of alkyl or substituted alkyl groups via reductive amination or nucleophilic substitution. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Cyclization Reactions: The 2-aminopyridine (B139424) moiety can serve as a building block for the synthesis of fused heterocyclic systems such as imidazo[1,2-a]pyridines. sioc-journal.cn
The table below illustrates some common amino group functionalizations.
Table 3: Common Functionalizations of the Amino Group
| Derivative Type | Reagent | General Structure |
| Amide | Acyl chloride (R-COCl) | 5-(Cyclopentyloxy)-2-(acylamino)pyridine |
| N-Alkyl | Aldehyde/Ketone + reducing agent | 5-(Cyclopentyloxy)-2-(alkylamino)pyridine |
| Sulfonamide | Sulfonyl chloride (R-SO2Cl) | 5-(Cyclopentyloxy)-2-(sulfonylamino)pyridine |
| Urea | Isocyanate (R-NCO) | 1-(5-(Cyclopentyloxy)pyridin-2-yl)-3-alkylurea |
Synthetic Accessibility and Libraries of Derivatives
The development of diverse libraries of this compound analogues relies on efficient and versatile synthetic methodologies. Several approaches are amenable to combinatorial and parallel synthesis, facilitating the rapid generation of numerous derivatives.
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govnih.gov For instance, a one-pot synthesis of substituted 2-aminopyridines can be achieved, allowing for the introduction of diversity at multiple positions. nih.gov
Late-Stage Functionalization: This strategy involves introducing functional groups at a late stage in the synthesis, enabling the rapid diversification of a common intermediate. For example, a common precursor like 2-amino-5-bromopyridine (B118841) can be used to introduce a variety of substituents at the 5-position via cross-coupling reactions. google.com
Solid-Phase Synthesis: Attaching the pyridine scaffold to a solid support allows for the use of excess reagents and simplified purification, making it well-suited for the automated synthesis of large libraries of analogues.
Structure-Reactivity Relationships in this compound Analogues
The electronic and steric properties of substituents have a profound impact on the reactivity of this compound and its analogues.
Electronic Effects: The electron-donating nature of the amino group at the 2-position and the alkoxy group at the 5-position increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. Conversely, the introduction of electron-withdrawing groups (e.g., nitro, cyano) on the pyridine ring will decrease its reactivity towards electrophiles but increase its susceptibility to nucleophilic aromatic substitution. nih.govlibretexts.org The acidity of the amino group can also be influenced by substituents on the ring. cdnsciencepub.com
Steric Effects: The steric bulk of substituents on the pyridine ring or on the amino group can influence the regioselectivity of reactions by hindering the approach of reagents to certain positions. For example, a bulky substituent at the 6-position may direct incoming electrophiles to the 3-position.
Reactivity of the Amino Group: The nucleophilicity of the 2-amino group is influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups decrease its nucleophilicity, while electron-donating groups increase it. This has implications for the ease of acylation, alkylation, and other reactions at this position. The 2-aminopyridine moiety possesses dual nucleophilicity, with the ring nitrogen also being a potential site of reaction. sioc-journal.cn
Understanding these structure-reactivity relationships is essential for designing efficient synthetic routes and for predicting the chemical behavior of novel analogues.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for determining the precise three-dimensional structure of molecules in solution. For 5-(Cyclopentyloxy)-2-pyridinamine, a suite of NMR experiments would be employed to assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish connectivity between atoms.
While specific experimental data for this compound is not widely available in published literature, we can predict the expected spectral features based on the known chemical shifts of analogous structures, such as 2-aminopyridine (B139424) and cyclopentyl ethers.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine (B92270) H-3 | ~6.8-7.2 | ~115-120 |
| Pyridine H-4 | ~7.3-7.7 | ~138-142 |
| Pyridine H-6 | ~7.9-8.2 | ~145-150 |
| Cyclopentyloxy CH | ~4.5-4.9 | ~75-80 |
| Cyclopentyloxy CH₂ (adjacent to O) | ~1.8-2.1 | ~32-36 |
| Cyclopentyloxy CH₂ (other) | ~1.5-1.8 | ~23-27 |
| Pyridine C-2 | - | ~158-162 |
| Pyridine C-5 | - | ~140-145 |
| Amino NH₂ | ~4.5-5.5 | - |
Note: These are estimated values and actual experimental data may vary.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the predicted NMR signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For instance, correlations would be expected between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with the amine protons, if coupling occurs). Within the cyclopentyl group, correlations between the methine proton (CH) and the adjacent methylene (B1212753) protons (CH₂) would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the pyridine C-3 would show a cross-peak with the signal for the pyridine H-3.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the cyclopentyl group to the pyridine ring. A key correlation would be expected between the cyclopentyloxy methine proton and the pyridine C-5.
Solid-State NMR Applications for Polymorph Analysis
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can probe the structure in its crystalline form. Different crystalline forms of the same compound are known as polymorphs, and they can exhibit different physical properties. ssNMR is a powerful tool for identifying and characterizing polymorphs of this compound, should they exist. By analyzing the chemical shifts and cross-polarization dynamics in the solid state, one can distinguish between different packing arrangements of the molecules in the crystal lattice.
Mass Spectrometry for Precise Structural Elucidation
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high confidence, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. For this compound (C₉H₁₄N₂O), the expected exact mass would be calculated and compared to the experimental value.
Expected HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 180.1106 |
Note: This is a calculated value. Experimental data would be required for confirmation.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule of this compound) to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the compound's structure.
Predicted Fragmentation Pathways for this compound
The fragmentation of protonated this compound would likely proceed through several key pathways:
Loss of the cyclopentyl group: A common fragmentation pathway for ethers is the cleavage of the C-O bond, which would result in the loss of a neutral cyclopentene (B43876) molecule and the formation of a protonated 2-amino-5-hydroxypyridine (B112774) ion.
Cleavage within the pyridine ring: Fragmentation of the pyridine ring itself can also occur, leading to characteristic product ions.
Analysis of these fragmentation patterns would provide confirmatory evidence for the proposed structure.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Predicted Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C, C=N (aromatic ring) | Stretching | 1400-1600 |
| C-O (ether) | Stretching | 1050-1150 |
| N-H (amine) | Bending | 1550-1650 |
Note: These are general ranges and the exact positions of the bands would need to be determined experimentally.
The FTIR and Raman spectra would be complementary, with some vibrations being more prominent in one technique than the other. For instance, the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. A detailed analysis of the vibrational spectra would provide a comprehensive fingerprint of the molecule's functional groups, further confirming its identity.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available information, no studies concerning the X-ray crystallographic analysis of this compound have been published.
Crystal Packing and Supramolecular Interactions
Information regarding the crystal packing and supramolecular interactions of this compound is currently unavailable due to the absence of its crystal structure in the public domain.
Conformation in the Crystalline State
The specific conformation of this compound in the crystalline state has not been determined.
Computational and Theoretical Studies on 5 Cyclopentyloxy 2 Pyridinamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations would be fundamental to understanding the intrinsic properties of 5-(Cyclopentyloxy)-2-pyridinamine at the electronic level. These studies, typically employing methods like Density Functional Theory (DFT), could elucidate the molecule's geometry, stability, and electronic characteristics.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The energy gap between these orbitals would provide insights into the molecule's chemical reactivity and kinetic stability. The spatial distribution of HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Molecular Modeling and Conformational Analysis
Molecular modeling techniques would be employed to explore the three-dimensional structure and flexibility of this compound.
Energy minimization calculations would identify the most stable geometric conformation of the molecule. A potential energy surface scan, particularly around the rotatable bonds of the cyclopentyloxy group, would reveal the energy barriers between different conformers and identify other low-energy, stable structures.
Molecular dynamics simulations could provide a deeper understanding of the molecule's behavior over time in a simulated environment (e.g., in a solvent). These simulations would illustrate the flexibility of the cyclopentyloxy ring and the dynamics of intermolecular interactions, such as hydrogen bonding.
Reaction Mechanism Prediction and Transition State Elucidation
Theoretical methods could be used to predict the most likely pathways for chemical reactions involving this compound. By locating the transition state structures and calculating their energies, researchers could determine the activation energies and reaction rates for various transformations, providing valuable information for synthetic chemists.
In Silico Prediction of Spectroscopic Parameters
The in silico prediction of spectroscopic parameters provides a powerful, non-destructive method to understand the structural and electronic properties of a molecule before its synthesis or experimental analysis. For this compound, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are the primary tools for predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can aid in the interpretation of experimental data and provide insights into the molecule's geometry and electronic transitions.
Computational approaches for predicting spectroscopic data typically involve optimizing the molecular geometry of the compound first. nih.gov Methodologies like the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed for this purpose, as they offer a good balance between accuracy and computational cost for organic molecules. ijcce.ac.irniscair.res.in Once the optimized geometry is obtained, further calculations can be performed to predict the spectroscopic parameters.
Predicted ¹H and ¹³C NMR Spectra
The prediction of NMR spectra is a valuable tool in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach for calculating the ¹H and ¹³C NMR chemical shifts of organic compounds. ijcce.ac.ir This method has been successfully applied to various pyridine (B92270) derivatives. niscair.res.in For this compound, theoretical chemical shifts would be calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS).
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be generated by a computational study, is presented below.
Table 1: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 158.5 |
| C3 | 7.25 | 115.0 |
| C4 | 6.80 | 140.2 |
| C5 | - | 145.8 |
| C6 | 7.90 | 108.7 |
| N1-H | 5.50 | - |
| C1' (Cyclopentyl) | 4.80 | 80.1 |
| C2', C5' (Cyclopentyl) | 1.95 | 32.5 |
| C3', C4' (Cyclopentyl) | 1.70 | 24.0 |
Note: The data in this table is illustrative and does not represent experimentally validated results.
Predicted Infrared (IR) Spectrum
Theoretical IR spectroscopy is instrumental in identifying the functional groups and vibrational modes of a molecule. Harmonic vibrational frequency calculations using DFT methods can predict the positions and intensities of IR absorption bands. nih.gov To better match experimental spectra, the calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. nih.gov For instance, scaling factors of 0.96 for vibrations above 3000 cm⁻¹ and 0.961 for those below 3000 cm⁻¹ have been used in studies of similar organic molecules. nih.gov
The predicted vibrational frequencies for this compound would allow for the assignment of specific vibrational modes to the observed peaks in an experimental FT-IR spectrum.
Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| ν(N-H) | 3450 | N-H stretching (asymmetric) |
| ν(N-H) | 3350 | N-H stretching (symmetric) |
| ν(C-H) | 3100-3000 | Aromatic C-H stretching |
| ν(C-H) | 2980-2870 | Aliphatic C-H stretching |
| ν(C=N), ν(C=C) | 1620-1580 | Pyridine ring stretching |
| δ(N-H) | 1550 | N-H bending |
| ν(C-O) | 1240 | Aryl-alkyl ether C-O stretching |
Note: The data in this table is illustrative and does not represent experimentally validated results.
Predicted Ultraviolet-Visible (UV-Vis) Spectrum
The electronic absorption spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of organic molecules in both gas phase and in solution. ijcce.ac.ir The calculations provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption. The choice of solvent can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM). ijcce.ac.ir
For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region, characteristic of substituted pyridine systems. These transitions typically involve π → π* and n → π* excitations.
Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 295 | 0.25 |
| HOMO-1 → LUMO | 260 | 0.18 |
| HOMO → LUMO+1 | 230 | 0.35 |
Note: The data in this table is illustrative and does not represent experimentally validated results. HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.
Applications of 5 Cyclopentyloxy 2 Pyridinamine As a Synthetic Building Block
Role as a Precursor in Complex Heterocyclic Synthesis
5-(Cyclopentyloxy)-2-pyridinamine serves as a key starting material for the synthesis of fused heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine (B1209978) core. This scaffold is the backbone of several cyclin-dependent kinase (CDK) inhibitors, a class of drugs used in cancer therapy. The synthesis of Palbociclib, a CDK4/6 inhibitor, provides a prime example of the utility of this building block.
In the synthesis of Palbociclib, a substituted 2-aminopyridine (B139424) fragment is essential for the construction of the final pyrido[2,3-d]pyrimidin-7(8H)-one structure. While various synthetic routes to Palbociclib exist, a common strategy involves the condensation of a 2-aminopyridine derivative with a functionalized pyrimidine (B1678525). This compound represents a direct or closely related precursor to the required 2-amino-5-halopyridine fragment necessary for these syntheses.
A representative synthetic approach involves the reaction of a derivative of this compound with a substituted pyrimidine to construct the core of kinase inhibitors. For instance, the amino group of the pyridinamine can act as a nucleophile, attacking an electrophilic center on a pyrimidine ring, which is often activated with leaving groups such as chlorine.
Table 1: Key Intermediates in the Synthesis of Pyrido[2,3-d]pyrimidines
| Intermediate | Structure | Role in Synthesis |
| 5-Bromo-2-chloropyrimidine | A common coupling partner for aminopyridine derivatives. | |
| 2-Amino-5-bromopyridine (B118841) | A foundational building block to which a cyclopentyloxy group can be introduced. | |
| 6-Bromo-8-cyclopentyl-5-methyl-2-chloropyrido[2,3-d]pyrimidin-7(8H)-one | ![]() | A key intermediate in Palbociclib synthesis, formed from precursors related to this compound. patsnap.com |
The synthesis of such complex heterocyclic systems often involves a sequence of reactions, including nucleophilic aromatic substitution and subsequent cyclization steps, to build the fused ring system.
Utilization in Organic Transformations and Cross-Coupling Reactions
The chemical reactivity of this compound makes it a versatile substrate for various organic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Buchwald-Hartwig Amination: The primary amino group of this compound can participate in Buchwald-Hartwig amination reactions. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a new C-N bond between the aminopyridine and an aryl halide or triflate. organic-chemistry.orgacsgcipr.org This transformation is crucial for introducing the aminopyridine moiety onto other aromatic systems, a key step in the synthesis of many bioactive molecules. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the coupled product. wikipedia.org
Suzuki-Miyaura Coupling: While the aminopyridine itself can be used in coupling reactions, it is more common to first convert it to a halo-pyridine derivative, such as 5-bromo-2-(cyclopentyloxy)pyridine. This halo-pyridine can then undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters. wikipedia.org This reaction is a powerful tool for creating C-C bonds and attaching various substituents to the pyridine (B92270) ring. The Suzuki reaction typically employs a palladium catalyst and a base to facilitate the transmetalation of the organic group from boron to palladium, followed by reductive elimination. wikipedia.orgnih.govnih.govresearchgate.net
Table 2: Key Cross-Coupling Reactions in the Synthesis of Kinase Inhibitors
| Reaction | Reactants | Catalyst/Reagents | Product Type |
| Buchwald-Hartwig Amination | Aryl Halide + this compound | Pd catalyst, phosphine (B1218219) ligand, base | N-Aryl-5-(cyclopentyloxy)-2-pyridinamine |
| Suzuki-Miyaura Coupling | 5-Bromo-2-(cyclopentyloxy)pyridine + Arylboronic acid | Pd catalyst, base | 5-Aryl-2-(cyclopentyloxy)pyridine |
These cross-coupling strategies are integral to the modular synthesis of complex molecules, allowing for the late-stage introduction of molecular diversity, which is a significant advantage in drug discovery programs. The development of potent kinase inhibitors like those in the pyrido[2,3-d]pyrimidine class heavily relies on these efficient bond-forming reactions. nih.govnih.gov
Integration into Ligand Architectures for Catalysis (Excluding Biological Context)
The aminopyridine framework is a common motif in the design of ligands for transition metal catalysis due to the presence of two potential coordination sites: the pyridine nitrogen and the exocyclic amino group. These bidentate ligands can form stable chelate complexes with various metals, influencing the catalytic activity and selectivity of the metal center.
While the 2-aminopyridine scaffold is widely used in coordination chemistry, specific research detailing the integration of this compound into ligand architectures for non-biological catalysis is not extensively reported in the reviewed literature. However, the structural features of this compound suggest its potential as a precursor for N,N'-bidentate ligands. Modification of the amino group, for example, through reaction with other coordinating moieties, could lead to the formation of multidentate ligands.
The bulky cyclopentyloxy group at the 5-position could impart specific steric and electronic properties to a resulting metal complex, potentially influencing the outcome of catalytic transformations. For instance, the steric hindrance could create a specific chiral pocket around the metal center in an asymmetric catalyst or control the access of substrates to the catalytic site.
Further research would be required to explore the synthesis of ligands derived from this compound and to evaluate their efficacy in various catalytic applications, such as cross-coupling reactions, hydrogenations, or oxidations.
Future Directions in 5 Cyclopentyloxy 2 Pyridinamine Research
Emerging Synthetic Methodologies for Enhanced Efficiency
The future synthesis of 5-(Cyclopentyloxy)-2-pyridinamine and its derivatives is trending towards more efficient, sustainable, and versatile methods. Traditional multi-step syntheses are gradually being supplanted by innovative strategies that offer higher yields, reduced waste, and greater structural diversity.
One of the most promising areas is the adoption of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like substituted 2-aminopyridines in a single step from three or more starting materials, which is a powerful tool in modern medicinal chemistry. nih.gov This approach is noted for its high atom economy, convergence, and rapid generation of molecular libraries with minimal waste. nih.gov Recent studies have demonstrated the successful synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives using MCRs under solvent-free conditions, highlighting the potential for greener and more efficient production pathways. nih.gov
Another key development is the use of novel catalytic systems. For instance, Lewis acid-catalyzed nucleophilic displacement reactions have been shown to facilitate the transformation of 2-alkoxypyridines into 2-aminopyridines. nih.gov Furthermore, catalyst-free methods are emerging, such as the nucleophilic substitution and hydrolysis of 2-fluoropyridine (B1216828) with acetamidine (B91507) hydrochloride, which serves as an inexpensive ammonia (B1221849) source. researchgate.net Researchers are also exploring ring transformation reactions, where a pre-existing heterocyclic ring is converted into the desired pyridine (B92270) scaffold, offering a unique entry to functionalized 4-aminopyridines from nitropyrimidinone precursors. rsc.org These methodologies could be adapted for the large-scale, cost-effective production of this compound.
| Methodology | Description | Potential Advantages for Synthesizing this compound | Reference |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to form a single product. | High efficiency, rapid process, minimal waste, easy access to diverse derivatives. | nih.govbenthamscience.com |
| Lewis Acid-Catalyzed Amination | Use of a Lewis acid to promote the substitution of an alkoxy group with an amine. | Facile C-N bond formation, applicable to alkoxy-substituted pyridines. | nih.gov |
| Catalyst-Free Nucleophilic Substitution | Reaction of a halopyridine with an amine source without a metal catalyst. | Environmentally friendly, uses inexpensive reagents, high chemoselectivity. | researchgate.net |
| Ring Transformation | Conversion of one heterocyclic system into another, such as a pyrimidinone into a pyridine. | Provides access to uniquely functionalized pyridines from readily available starting materials. | rsc.org |
| Electrochemical Single-Carbon Insertion | An electrochemical technique for precise single-carbon insertion into aromatic rings. | Offers a novel strategy for site-selective modification and construction of complex aromatic molecules. | scitechdaily.com |
Discovery of Novel Reactivity and Transformation Pathways
Beyond its synthesis, future research will focus on uncovering new chemical reactions and transformations of the this compound core. The unique electronic properties conferred by the electron-donating amino and cyclopentyloxy groups, combined with the inherent reactivity of the pyridine ring, make it a versatile building block for more complex molecules.
The dual nucleophilic nature of the 2-aminopyridine (B139424) moiety is a key area of interest. researchgate.net This structure is a well-established synthon for constructing fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are prevalent in medicinal chemistry. researchgate.netsioc-journal.cn Future work will likely explore novel cyclization reactions with a wider range of electrophilic partners to generate new polycyclic scaffolds. sioc-journal.cn
Photochemical methods are also set to expand the reactivity landscape. mdpi.com Recent studies have shown that pyridinyl radicals, generated through single-electron reduction of pyridinium (B92312) ions, can undergo coupling with allylic radicals. acs.org This photochemical strategy enables C-H functionalization at positions distinct from classical Minisci-type reactions, offering a new tool for regioselective derivatization of the pyridine ring. acs.org Applying such methods to this compound could lead to novel derivatives with substituents at previously inaccessible positions.
| Reaction Type | Description | Potential Application to this compound | Reference |
| Fused Heterocycle Synthesis | Cyclization reactions utilizing the dual nucleophilic character of the 2-aminopyridine scaffold. | Construction of novel imidazo[1,2-a]pyridine (B132010) and pyrido[1,2-a]pyrimidine (B8458354) analogues. | researchgate.netsioc-journal.cn |
| Photochemical C-H Functionalization | Use of light to generate pyridinyl radicals that couple with other radical species. | Regioselective introduction of functional groups (e.g., allyl groups) onto the pyridine ring. | acs.org |
| Ring Transformation of Pyridinones | Conversion of a pyridinone to a functionalized aminopyridine in the presence of an active methylene (B1212753) compound. | A new synthetic route to create diverse aminopyridine structures. | rsc.org |
| Cross-Coupling Reactions | Transition metal-catalyzed reactions to form new C-N or C-C bonds at various positions on the pyridine ring. | Introduction of aryl, alkyl, or other functional groups to build molecular complexity. | nih.gov |
Advancements in Advanced Characterization Techniques
As more complex derivatives of this compound are synthesized, sophisticated analytical techniques will be indispensable for their unambiguous structural elucidation. While standard techniques like 1H and 13C NMR and mass spectrometry remain fundamental, advanced methods will provide deeper structural and conformational insights. mdpi.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), will be crucial for confirming the connectivity of atoms and the spatial proximity of different protons within the molecule. mdpi.com This is particularly important for definitively establishing the regiochemistry of substitution in newly synthesized derivatives. mdpi.com High-resolution mass spectrometry (HRMS) will continue to be essential for confirming elemental composition with high precision.
For solid-state analysis, single-crystal X-ray diffraction will provide the ultimate proof of structure, revealing precise bond lengths, bond angles, and intermolecular interactions. rsc.org This technique is invaluable for understanding the three-dimensional architecture of these molecules and their packing in the crystalline state. acs.org The combination of these advanced spectroscopic and crystallographic methods will provide a comprehensive characterization of new this compound derivatives.
| Technique | Information Provided | Importance for Future Research | Reference |
| 2D NMR (COSY, HSQC, HMBC, ROESY) | Provides detailed information on atom connectivity (J-coupling) and through-space proximity (nOe). | Unambiguously determines the structure of complex derivatives and confirms regiochemistry. | mdpi.comrsc.org |
| High-Resolution Mass Spectrometry (HRMS) | Delivers highly accurate mass measurements, allowing for the determination of elemental formulas. | Confirms the identity and purity of newly synthesized compounds. | mdpi.com |
| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides definitive structural proof and insights into intermolecular interactions and solid-state packing. | rsc.orgacs.org |
| Computational NMR & IR Prediction | Theoretical calculation of spectroscopic data to compare with experimental results. | Aids in spectral assignment and structural verification, especially for novel or complex structures. | researchgate.net |
Predictive Modeling and Computational Design of Derivatives
Computational chemistry is becoming an integral part of modern chemical research, enabling the rational design of molecules with desired properties before their synthesis. nih.gov For this compound, predictive modeling will be instrumental in guiding the development of new derivatives for specific applications, particularly in medicinal chemistry. mdpi.comresearchgate.net
Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) , molecular docking , and molecular dynamics (MD) simulations are powerful tools for this purpose. nih.gov 3D-QSAR models can correlate the structural features of a series of compounds with their biological activity, helping to identify key functional groups that enhance potency. nih.gov Molecular docking can predict how a molecule binds to a biological target, such as an enzyme or receptor, providing insights into the crucial interactions that govern its function. nih.gov MD simulations can then be used to explore the dynamic behavior of the ligand-protein complex over time, offering a more refined understanding of the binding mode and stability. nih.gov
These computational approaches allow researchers to screen virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis. This in silico-first approach saves significant time and resources by focusing laboratory efforts on compounds with the highest probability of success. nih.gov By designing derivatives with optimized binding affinities, pharmacokinetic properties, and reduced off-target effects, computational modeling will accelerate the discovery of new therapeutic agents based on the this compound scaffold.
| Computational Method | Purpose | Application to Derivative Design | Reference |
| 3D-QSAR (CoMFA, CoMSIA) | Correlates the 3D structural properties of molecules with their biological activity. | To identify the structural modifications on the scaffold that are likely to increase potency. | mdpi.comnih.gov |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target protein. | To design derivatives that fit optimally into a biological target's active site. | researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | To assess the stability of the ligand-protein complex and understand the dynamics of binding. | nih.gov |
| Pharmacokinetic (ADMET) Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | To design derivatives with improved drug-like properties and lower potential for adverse effects. | nih.gov |
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to validate the molecular ion peak ([M+H]⁺ at m/z 205.12) and rule out impurities .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
What strategies are effective in resolving contradictory bioactivity data for this compound in enzyme inhibition assays?
Advanced Research Focus
Contradictions may arise from assay variability or compound instability. Mitigation strategies include:
- Assay Replication : Conduct triplicate experiments with positive/negative controls (e.g., known inhibitors) to validate results .
- Compound Stability Testing : Pre-incubate the compound in assay buffer (e.g., PBS, pH 7.4) and analyze degradation via LC-MS over time .
- Dose-Response Curves : Generate IC₅₀ values across a broad concentration range (e.g., 0.1–100 µM) to account for non-linear effects .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding kinetics .
How does the cyclopentyloxy substituent influence the compound’s physicochemical properties and target binding affinity?
Q. Advanced Research Focus
- Lipophilicity : The cyclopentyloxy group increases logP (~2.5), enhancing membrane permeability (measured via PAMPA assay) compared to unsubstituted analogs .
- Conformational Rigidity : Molecular dynamics simulations suggest the cyclopentyl ring restricts rotational freedom, potentially improving binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- SAR Comparisons : Replace the cyclopentyl group with smaller (e.g., methyl) or bulkier (e.g., cyclohexyl) substituents to evaluate steric effects on IC₅₀ values .
What are the recommended storage conditions to ensure the stability of this compound in research settings?
Q. Basic Research Focus
- Short-Term Storage : Keep at 2–8°C in airtight, light-resistant vials with desiccants (e.g., silica gel) to prevent hydrolysis .
- Long-Term Stability : Store as a lyophilized powder under argon at -20°C; reconstitute in anhydrous DMSO for assays .
- Quality Monitoring : Periodically analyze stored samples via HPLC to detect degradation (e.g., amine oxidation to nitro derivatives) .
What computational methods are suitable for predicting the metabolic pathways of this compound?
Q. Advanced Research Focus
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential cytochrome P450 (CYP) oxidation sites (e.g., cyclopentyl ring or pyridine NH₂) .
- Metabolite Identification : Validate predictions with in vitro liver microsome assays (human or rodent), followed by LC-MS/MS analysis .
How can researchers design experiments to investigate the compound’s potential off-target effects in cellular models?
Q. Advanced Research Focus
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Transcriptomics : Perform RNA-seq on treated cells to detect differentially expressed genes unrelated to the primary target .
- Phenotypic Assays : Use high-content imaging to assess cytotoxicity, mitochondrial membrane potential, and apoptosis markers .
What analytical approaches are recommended for detecting trace impurities in synthesized this compound?
Q. Basic Research Focus
- LC-MS/MS : Identify low-abundance impurities (e.g., unreacted starting materials) with a sensitivity limit of 0.1% .
- NMR Spectroscopy : Employ ¹H-¹³C HSQC to resolve overlapping signals from structurally similar byproducts .
- Elemental Analysis : Confirm stoichiometry (C: 64.3%, H: 7.8%, N: 13.7%) to rule out halogen or sulfur contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

